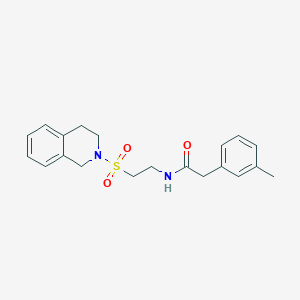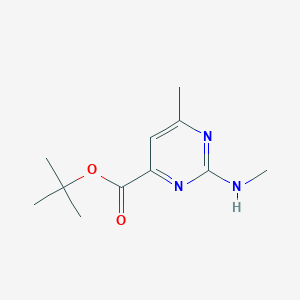
4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C15H16ClN3O5 and its molecular weight is 353.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is cereblon , a component of the E3 ubiquitin ligase complex . This compound is a synthetic E3 ligand-linker conjugate containing a cereblon ligand based on Thalidomide . Cereblon is a crucial protein that plays a significant role in various cellular processes, including protein homeostasis and cell survival .
Mode of Action
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) interacts with its target, cereblon, by covalent binding . It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal amine ready for conjugation to a target protein ligand . The compound’s interaction with cereblon leads to the degradation of specific target proteins, which can result in changes in cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with cereblon can modulate the ubiquitin-proteasome system, a crucial pathway for protein degradation . This interaction can lead to the selective degradation of target proteins, affecting their downstream effects .
Result of Action
The molecular and cellular effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) are largely dependent on the specific target proteins degraded as a result of its action. By modulating the ubiquitin-proteasome system and leading to the selective degradation of target proteins, this compound can influence various cellular processes, including cell survival, differentiation, and proliferation .
Analyse Biochimique
Biochemical Properties
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by its structure, which includes a cereblon ligand, an alkylC2 linker, and a terminal amine .
Cellular Effects
The effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) may change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5.ClH/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20;/h1-3,9H,4-7,16H2,(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQNUQDFOMUSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)


![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)


![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE](/img/structure/B2887364.png)
